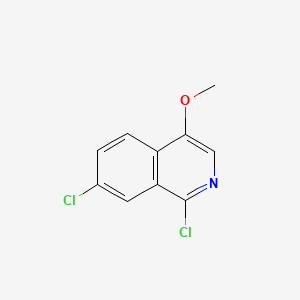

1,7-Dichloro-4-methoxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,7-dichloro-4-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-9-5-13-10(12)8-4-6(11)2-3-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBCGPSQZNVUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296087 | |

| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630423-36-8 | |

| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630423-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dichloro-4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dichloro-4-methoxy-isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Mechanistic Investigations of 1,7 Dichloro 4 Methoxyisoquinoline and Isoquinoline Derivatives

Antimicrobial and Antiviral Activities

While specific antimicrobial studies on 1,7-Dichloro-4-methoxyisoquinoline are not extensively available in public literature, the broader family of isoquinoline (B145761) derivatives has demonstrated significant antimicrobial and antiviral properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Isoquinoline derivatives have shown a wide spectrum of antibacterial activity. For instance, a variety of newly synthesized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines exhibited considerable bactericidal effects. nih.gov Specifically, certain ester and carbamate (B1207046) derivatives of this class were found to have remarkable bactericidal activity. nih.gov Another study focused on isoquinoline-sulfonamide derivatives, which displayed moderate antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). wisdomlib.org However, in a study of 33 isoquinoline alkaloids from Fumaria and Corydalis species, no significant antibacterial effects were observed against a panel of bacteria including E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov This highlights the variability in antibacterial efficacy depending on the specific chemical structure of the isoquinoline derivative.

A new class of alkynyl isoquinolines has been shown to possess strong bactericidal activity against a range of Gram-positive bacteria, including clinically important species like Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile, with Minimum Inhibitory Concentrations (MICs) in the range of 4–16 µg/mL. nih.gov

Activity against Drug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

A significant area of research has been the efficacy of isoquinoline derivatives against drug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). A new class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against MRSA and vancomycin-resistant S. aureus (VRSA) strains. nih.gov Two representative compounds from this class, HSN584 and HSN739, were able to reduce the load of MRSA within macrophages. nih.gov Furthermore, these alkynyl isoquinolines were also active against fluoroquinolone-resistant S. aureus strains. nih.gov

Quinoline (B57606) derivatives, which are structurally related to isoquinolines, have also been extensively studied for their anti-MRSA potential. nih.govnih.gov For example, certain quinoline-2-one derivatives have shown significant antibacterial action against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov

Antiviral Properties of Isoquinoline Alkaloids

Specific to the subject compound, This compound has been utilized as a key intermediate in the synthesis of antiviral agents. It is a precursor in the preparation of asunaprevir (B1667651), a drug used for the treatment of Hepatitis C virus (HCV) infection.

Broadly, isoquinoline alkaloids have been investigated for their antiviral potential against a range of viruses. mdpi.com A study evaluating 33 isoquinoline alkaloids found selective inhibition against the Parainfluenza-3 (PI-3) virus, with inhibitory concentrations ranging from 0.5 to 64 µg/ml. nih.govresearchgate.net However, these same compounds were inactive against Herpes Simplex Virus (HSV). nih.govresearchgate.net Other isoquinoline derivatives, such as dimethoxy-3,4-dihydroisoquinoline and dihydroxyisoquinolinium salts, have shown effectiveness against HIV. mdpi.com Berberine (B55584), a well-known protoberberine isoquinoline alkaloid, has demonstrated antiviral activity against several viruses, including HIV, HSV, and human cytomegalovirus (HCMV). mdpi.com

Elucidation of Mechanisms of Antimicrobial Action (e.g., Cell Wall, Nucleic Acid Biosynthesis, FtsZ Inhibition)

The antimicrobial mechanisms of isoquinoline derivatives are diverse. Some isoquinoline compounds are thought to exert their effect by interacting with and disrupting the bacterial cell membrane. ontosight.ai Preliminary data from studies on alkynyl isoquinolines suggest that they interfere with the cell wall and nucleic acid biosynthesis of S. aureus. nih.govmdpi.com

A particularly interesting target for antimicrobial action is the bacterial cell division protein FtsZ. Inhibition of FtsZ leads to the disruption of bacterial cell division and ultimately cell death. Several quinoline and isoquinoline derivatives have been identified as FtsZ inhibitors. nih.govresearchgate.netnih.gov For instance, certain benzofuroquinolinium derivatives have been shown to suppress FtsZ polymerization and its GTPase activity. researchgate.net This inhibition of FtsZ function leads to an elongated cell phenotype, as the bacteria are unable to divide. researchgate.net This mechanism provides a promising avenue for the development of new antibiotics that can overcome existing resistance mechanisms. nih.gov

Anti-Cancer and Anti-Proliferative Effects

While specific anti-cancer studies on this compound are not prominent in the available literature, the broader class of isoquinoline derivatives has been extensively investigated for anti-proliferative and pro-apoptotic activities.

Inhibition of Cell Proliferation and Induction of Apoptosis

Isoquinoline derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. researchgate.netnih.gov For example, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov These compounds were shown to induce apoptosis rather than necrosis and were effective in reducing tumor growth in a xenograft mouse model. nih.gov

The mechanisms underlying these anti-cancer effects are multifaceted. Some isoquinoline alkaloids are believed to exert their effects by binding to nucleic acids or proteins, inhibiting enzymes, or through epigenetic modulation. nih.gov A number of isoquinoline derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential and the production of reactive oxygen species. nih.gov For instance, certain naphthylisoquinoline alkaloids induced apoptosis in breast cancer cell lines by causing nuclear membrane deformation and disrupting mitochondrial function. nih.gov

Furthermore, some isoquinoline derivatives act by targeting specific cellular pathways involved in cell survival and proliferation. For example, compounds B01002 and C26001 were found to downregulate inhibitor of apoptosis proteins (IAPs), which are often overexpressed in cancer cells and contribute to their resistance to apoptosis. nih.gov Other isoquinoline-based compounds have been shown to induce cell cycle arrest, inhibit tubulin polymerization, and interfere with cell migration. researchgate.netresearchgate.net

The following table summarizes the anti-proliferative activity of selected isoquinoline derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| B01002 | SKOV3 (Ovarian Cancer) | 7.65 µg/mL | nih.gov |

| C26001 | SKOV3 (Ovarian Cancer) | 11.68 µg/mL | nih.gov |

DNA Damage and DNA Cleavage Activities

Isoquinoline derivatives have been identified as a significant class of compounds with the ability to induce DNA damage and cleavage, a mechanism central to their anticancer properties. researchgate.net The planar structure of the isoquinoline ring system allows these molecules to intercalate into the DNA double helix, leading to structural distortions and interference with DNA metabolic processes. mdpi.com This intercalation can disrupt the normal functions of DNA, such as replication and transcription, ultimately triggering pathways that lead to cell death. researchgate.netmdpi.com

The indenoisoquinoline class of compounds, in particular, has been developed as potent topoisomerase I inhibitors. mdpi.comnih.gov These agents stabilize the covalent complex between topoisomerase I and DNA, which results in DNA strand breaks. nih.govwikipedia.org The persistence of these breaks can lead to the collapse of replication forks and the generation of lethal double-strand breaks, a key event in the cytotoxic action of these compounds. nih.gov For instance, certain indenoisoquinoline derivatives have demonstrated the ability to induce DNA damage, leading to cell cycle arrest and apoptosis. mdpi.com

Furthermore, the introduction of specific substituents on the isoquinoline scaffold can modulate the DNA-damaging potential. For example, bis-benzimidazole derivatives incorporating chloroalkyl and bromoalkyl moieties have been shown to inhibit DNA synthesis and induce irreversible inhibition of cancer cell proliferation by inhibiting both topoisomerase I and II, with a higher sensitivity towards topoisomerase I. nih.gov This suggests that the DNA-binding and subsequent damage inflicted by these derivatives are crucial for their cytotoxic effects. nih.gov

The following table summarizes the DNA-damaging activities of selected isoquinoline derivatives:

| Compound Class | Mechanism of Action | Cellular Effect | Reference |

| Indenoisoquinolines | Topoisomerase I inhibition, DNA intercalation | DNA strand breaks, cell cycle arrest, apoptosis | mdpi.comnih.gov |

| Bis-benzimidazole derivatives | Inhibition of DNA synthesis, Topoisomerase I/II inhibition | Inhibition of cell proliferation | nih.gov |

Inhibition of Tubulin Polymerization and Cell Cycle Arrest

A significant mechanism through which certain isoquinoline derivatives exert their anticancer effects is by interfering with microtubule dynamics, specifically through the inhibition of tubulin polymerization. researchgate.netresearchgate.net Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including the formation of the mitotic spindle during cell division. nih.gov By disrupting the assembly of tubulin into microtubules, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately induce apoptosis. nih.govnih.gov

Several isoquinoline alkaloids have been shown to bind to tubulin, leading to its depolymerization. nih.gov For example, sanguinarine (B192314) has been reported to cause microtubule depolymerization and conformational changes in tubulin. nih.gov Similarly, noscapine (B1679977) and its derivatives have demonstrated tubulin-binding activity, leading to mitotic arrest and subsequent apoptosis in various cancer cell lines. nih.gov

The development of novel isoquinoline-based compounds has yielded potent tubulin polymerization inhibitors. figshare.comnih.gov For instance, a series of quinoline derivatives was designed to target the colchicine (B1669291) binding site on tubulin, with some compounds showing remarkable antitumor activity by inducing cell cycle arrest at the G2/M phase. nih.gov Another study reported a novel tubulin polymerization inhibitor, S-72, which demonstrated efficacy in overcoming resistance to other microtubule-targeting agents. nih.gov This compound was found to inhibit the rate and extent of microtubule polymerization in a concentration-dependent manner. nih.gov

The interference with tubulin polymerization by these compounds leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, programmed cell death. researchgate.netnih.gov

The table below highlights key findings on the inhibition of tubulin polymerization and cell cycle arrest by isoquinoline derivatives.

| Compound/Derivative | Effect on Tubulin | Cell Cycle Phase Arrest | Reference |

| Sanguinarine | Depolymerization | Mitotic Arrest | nih.gov |

| Noscapine | Binds to tubulin | Mitotic Arrest | nih.gov |

| Quinoline derivatives | Inhibition of polymerization (colchicine site) | G2/M Phase | nih.gov |

| S-72 | Inhibition of polymerization | M Phase | nih.gov |

| Withaphysalin F | Interference with polymerization | G2/M Phase | nih.gov |

Topoisomerase I and II Dual Inhibition Mechanisms

A number of isoquinoline derivatives have emerged as dual inhibitors of both topoisomerase I (Top1) and topoisomerase II (Top2), enzymes that are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. wikipedia.orgacs.org The simultaneous inhibition of both enzymes presents a promising strategy in cancer therapy to enhance efficacy and potentially circumvent resistance mechanisms associated with single-target agents. acs.org

These dual inhibitors often function as "topoisomerase poisons," meaning they stabilize the transient covalent complexes formed between the enzymes and DNA. wikipedia.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single-strand breaks (in the case of Top1) and double-strand breaks (in the case of Top2). wikipedia.orgbiorxiv.org These DNA lesions are highly cytotoxic and can trigger apoptotic cell death. wikipedia.org

Indenoisoquinolines are a prominent class of non-camptothecin Top1 inhibitors that have been developed. nih.gov While primarily targeting Top1, some derivatives have shown activity against Top2 as well. wikipedia.org For example, BE-13793C, an indolocarbazole, was one of the first compounds discovered to inhibit both Top1 and Top2. wikipedia.org

Research has also focused on designing compounds that intentionally target both enzymes. For instance, certain bis-benzimidazole derivatives with alkylating moieties have demonstrated the ability to inhibit both topoisomerases, although with a greater potency against Top1. nih.gov Similarly, studies on compounds isolated from natural sources have identified molecules with dual inhibitory activity. For example, certain compounds from Reynoutria japonica and Ulmus davidiana var. japonica have shown potent inhibition of both Top1 and Top2, in some cases exceeding the potency of standard clinical drugs like camptothecin (B557342) and etoposide. researchgate.netresearchgate.net The development of such dual inhibitors is an active area of research, with the goal of creating more effective anticancer agents. acs.org

The following table summarizes the dual topoisomerase inhibitory activity of selected compounds.

| Compound/Compound Class | Target(s) | Mechanism of Action | Reference |

| BE-13793C (Indolocarbazole) | Topoisomerase I & II | Inhibition of DNA relaxation | wikipedia.org |

| Bis-benzimidazole derivatives | Topoisomerase I & II | Inhibition of DNA relaxation | nih.gov |

| Compounds from Reynoutria japonica | Topoisomerase I & II | Inhibition of DNA relaxation | researchgate.net |

| Compounds from Ulmus davidiana var. japonica | Topoisomerase I & II | Inhibition of DNA relaxation | researchgate.net |

Modulation of Cellular Mechanisms in Cancer Treatment

Isoquinoline derivatives modulate a variety of cellular mechanisms that are crucial for their anticancer activity, extending beyond direct DNA damage and tubulin inhibition. nih.govnih.gov These compounds can influence key signaling pathways that control cell proliferation, survival, and apoptosis. nih.gov

One important mechanism is the induction of apoptosis, or programmed cell death. nih.gov Several isoquinoline alkaloids have been shown to trigger apoptosis in cancer cells. nih.gov This can occur through various pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.govnih.gov For instance, certain isoquinoline derivatives have been found to induce apoptosis by upregulating the levels of cleaved-PARP and cleaved-caspase-3. nih.gov

Furthermore, some isoquinoline derivatives can inhibit the function of "inhibitor of apoptosis proteins" (IAPs), such as XIAP and cIAP. nih.gov By inhibiting these proteins, the derivatives can lower the threshold for apoptosis, making cancer cells more susceptible to cell death signals. nih.gov For example, compounds B01002 and C26001 have been shown to reduce the levels of XIAP, cIAP-1, and survivin in tumor models. nih.gov

In addition to inducing apoptosis, isoquinoline derivatives can also promote autophagy, a cellular process of self-digestion that can, under certain conditions, lead to cell death. nih.gov The ability of these compounds to induce both apoptosis and autophagy highlights their multifaceted approach to cancer cell killing. nih.gov

The anticancer effects of isoquinoline derivatives are also linked to their ability to inhibit tumor cell proliferation. nih.gov This is often a direct consequence of the induced cell cycle arrest and apoptosis. nih.gov The antiproliferative activity of these compounds has been demonstrated in various cancer cell lines and in vivo xenograft models. nih.govnih.gov

The table below provides an overview of the cellular mechanisms modulated by isoquinoline derivatives in the context of cancer treatment.

| Cellular Mechanism | Specific Effect | Example Compound(s) | Reference |

| Apoptosis Induction | Upregulation of cleaved-PARP and cleaved-caspase-3 | Compound 46, Lycobetaine, Sanguinarine | nih.gov |

| Inhibition of IAPs | Reduction of XIAP, cIAP-1, and survivin levels | B01002, C26001 | nih.gov |

| Autophagy Induction | Contributes to cell death | General isoquinoline alkaloids | nih.gov |

| Antiproliferative Activity | Inhibition of tumor cell growth | B01002, C26001, Compound 2 | nih.govnih.gov |

Enzyme and Receptor Modulation

Kinase Inhibition (e.g., Rho-kinase, Protein Kinase C)

Isoquinoline derivatives have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. nih.govnih.gov Their ability to selectively target specific kinases makes them attractive candidates for the development of therapeutic agents for a range of diseases, including cancer and cardiovascular disorders. nih.govnih.govnih.gov

Rho-kinase (ROCK) Inhibition:

The Rho/Rho-kinase (ROCK) signaling pathway plays a crucial role in processes such as cell contraction, migration, and proliferation. nih.govnih.gov Consequently, ROCK inhibitors have therapeutic potential in conditions like hypertension and cancer. nih.gov Fasudil, an isoquinoline derivative, was the first ROCK inhibitor to be approved for clinical use, primarily for treating cerebral vasospasm. nih.gov It acts as a competitive inhibitor of ATP in the kinase domain of ROCK. nih.gov Further research has led to the development of more potent and selective ROCK inhibitors, such as (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), which exhibits a high affinity for ROCK. researchgate.net

Protein Kinase C (PKC) Inhibition:

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in various cellular functions, including cell growth and differentiation. nih.gov Certain isoquinoline derivatives have demonstrated inhibitory activity against PKC. nih.govnih.gov For example, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) has been shown to be a specific inhibitor of PKC and can induce differentiation in human neuroblastoma cells. nih.gov The inhibition of PKC by some modulators of multidrug resistance has also been observed, suggesting a potential role in overcoming cancer drug resistance. nih.gov

The table below summarizes the kinase inhibitory activities of selected isoquinoline derivatives.

| Kinase Target | Inhibitor Compound | Mechanism of Action | Therapeutic Potential | Reference |

| Rho-kinase (ROCK) | Fasudil | ATP-competitive inhibition | Cerebral vasospasm, hypertension | nih.gov |

| Rho-kinase (ROCK) | H-1152P | ATP-competitive inhibition | Probing ROCK-involved pathways | researchgate.net |

| Protein Kinase C (PKC) | H-7 | Specific inhibition | Neuronal differentiation | nih.gov |

| Protein Kinase C (PKC) | Cyclosporin A, S-9788 | Inhibition of PKC activity | Reversal of multidrug resistance | nih.gov |

Acetylcholinesterase Inhibition by Isoquinoline Derivatives

A number of isoquinoline derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it aims to increase the levels of acetylcholine in the brain. nih.govresearchgate.net

Several studies have identified isoquinoline alkaloids as effective AChE inhibitors. nih.govnih.gov For example, berberine has been shown to exhibit robust dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Palmatine and (-)-corydalmine have also been identified as promising AChE inhibitors. nih.gov The inhibitory activity of these compounds is often evaluated using methods like the Ellman colorimetric assay, with galanthamine, an isoquinoline-based drug, serving as a reference standard. nih.govnih.gov

The mechanism of inhibition often involves interactions between the isoquinoline scaffold and the active site of the AChE enzyme. frontiersin.org Molecular docking studies have suggested that π-π stacking interactions between the isoquinoline ring and aromatic residues in the enzyme's active site gorge are important for binding and inhibition. researchgate.netfrontiersin.org

The design and synthesis of novel isoquinoline derivatives continue to be an active area of research in the quest for more potent and selective AChE inhibitors. frontiersin.org For instance, benzyl (B1604629) analogs of the tetrahydroprotoberberine alkaloid stepholidine have been synthesized and evaluated for their AChE inhibitory activity, with some derivatives showing significant potency. frontiersin.org

The following table provides a summary of the acetylcholinesterase inhibitory activity of selected isoquinoline derivatives.

| Isoquinoline Derivative | Type of Inhibition | Key Findings | Reference |

| Berberine | Dual AChE and BChE inhibitor | Robust inhibition of both cholinesterases | nih.gov |

| Palmatine | AChE inhibitor | Promising inhibitory activity | nih.gov |

| (-)-Corydalmine | AChE inhibitor | Promising inhibitory activity | nih.gov |

| Benzyl analogs of stepholidine | AChE inhibitor | N-benzylated derivatives showed the most activity | frontiersin.org |

Tyrosinase Enzyme Inhibition Kinetics and Mechanism

Currently, there is no specific research data available detailing the tyrosinase enzyme inhibition kinetics and mechanism for This compound .

However, the broader class of isoquinoline alkaloids and related compounds have been a subject of interest in the study of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for use in cosmetics. The inhibition mechanism can vary, with compounds acting as competitive, uncompetitive, noncompetitive, or mixed-type inhibitors. nih.gov

For instance, certain isoflavones, which share structural similarities with isoquinolines, have been identified as tyrosinase inhibitors. Calycosin (4′-methoxy-7,4′-dihydroxyisoflavone), for example, has demonstrated monophenolase inhibitory activity against mushroom tyrosinase. Its mechanism involves not only direct inhibition of the enzyme but also a reduction in tyrosinase expression. idexlab.com The inhibitory potential of these compounds is often linked to their ability to chelate the copper ions in the active site of the tyrosinase enzyme. nih.gov

The type of inhibition is a critical factor in understanding the interaction between the inhibitor and the enzyme.

Competitive inhibitors bind to the free enzyme, often at the active site, preventing the substrate from binding. nih.gov

Uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.gov

Noncompetitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site, affecting the enzyme's catalytic efficiency. nih.gov

Mixed inhibitors also bind to both the enzyme and the enzyme-substrate complex but with different affinities. nih.gov

Further research is needed to determine if this compound or its close analogs exhibit any of these inhibitory activities against tyrosinase.

Thymidine (B127349) Phosphorylase Inhibition

Specific studies on the thymidine phosphorylase (TP) inhibitory activity of This compound have not been reported in the available literature.

However, extensive research has been conducted on other isoquinoline derivatives as potent inhibitors of thymidine phosphorylase. TP is an enzyme that plays a crucial role in pyrimidine (B1678525) nucleoside metabolism and is also implicated in angiogenesis and tumor progression. nih.govnih.gov Consequently, TP inhibitors are being investigated as potential anti-cancer agents.

A number of synthesized isoquinoline analogues have demonstrated significant inhibitory potential against E. coli thymidine phosphorylase, with many showing greater potency than the standard reference drug, 7-Deazaxanthine. nih.gov The inhibitory activity of these compounds is often influenced by the substitution pattern on the phenyl ring of the isoquinoline structure. nih.gov

Below is a table summarizing the thymidine phosphorylase inhibitory activity of some isoquinoline derivatives:

| Compound | IC₅₀ (µM) |

| Isoquinoline Analogue KA-1 | 4.40 ± 0.20 |

| Isoquinoline Analogue KA-12 | Potent angiogenic inhibitor |

| Isoquinoline Analogue KA-14 | Potent angiogenic inhibitor |

| Isoquinoline Analogue KA-16 | Potent angiogenic inhibitor |

| 7-Deazaxanthine (Standard) | 38.68 ± 4.42 |

| Data sourced from a study on isoquinoline analogues as E. coli thymidine phosphorylase inhibitors. nih.gov |

These findings highlight the potential of the isoquinoline scaffold in developing effective thymidine phosphorylase inhibitors for therapeutic applications.

Inhibition of Complex I in Mitochondrial Respiration

There is no specific data available on the inhibition of mitochondrial complex I by This compound .

Nevertheless, the isoquinoline scaffold is a known inhibitor of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.govnih.gov This enzyme is the primary entry point for electrons into the electron transport chain, and its inhibition can lead to cellular energy depletion and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

Studies on a range of isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines, have shown that they can inhibit complex I in a concentration-dependent manner. nih.gov The potency of these derivatives as complex I inhibitors appears to be influenced by factors such as lipophilicity. nih.gov Some isoquinoline derivatives have been found to be more potent inhibitors of complex I than the well-known neurotoxin MPP+ (1-methyl-4-phenylpyridinium). nih.gov

The table below presents the IC₅₀ values for complex I inhibition by various isoquinoline derivatives:

| Compound | IC₅₀ for Complex I Inhibition (mM) |

| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 |

| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | ~22 |

| MPP+ (1-methyl-4-phenylpyridinium) | 4.1 |

| Data from a study on isoquinoline derivatives and their effect on mitochondrial fragments from rat forebrain. nih.gov |

These findings underscore the significance of the isoquinoline structure in the context of mitochondrial function and its potential role in neurotoxicology.

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition

There is no available research specifically investigating the inhibitory effect of This compound on leucine aminopeptidase (LAP).

Leucine aminopeptidases are a group of exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides. nih.gov These enzymes are involved in various physiological processes, and their dysregulation has been linked to diseases such as cancer, making them a potential therapeutic target. nih.gov

While direct studies on isoquinoline derivatives as LAP inhibitors are limited in the provided search results, the broader field of LAP inhibitor research is active. For example, various leucine ureido derivatives containing a 1,2,3-triazole moiety have been synthesized and identified as potent APN (Aminopeptidase N, a type of LAP) inhibitors, with some compounds showing significantly greater potency than the standard inhibitor bestatin. nih.gov These inhibitors have demonstrated anti-angiogenesis and anti-metastasis properties in preclinical models. nih.gov Further investigation is required to determine if the isoquinoline scaffold can be incorporated into the design of novel and effective LAP inhibitors.

Non-Structural Protein 3 (NS3) Serine Protease Inhibition (e.g., for Hepatitis C Virus)

Specific studies on the inhibition of NS3 serine protease by This compound are not available in the current literature.

The NS3/4A serine protease is an essential enzyme for the replication of the Hepatitis C Virus (HCV), as it is responsible for cleaving the viral polyprotein into functional units. This makes it a prime target for antiviral drug development. acs.orgnih.gov

Research into HCV NS3/4A protease inhibitors has led to the development of various compounds, including those with quinoline-based scaffolds. nih.gov For instance, certain P2–P4 macrocyclic HCV NS3/4a protease inhibitors incorporating a quinoline moiety have shown high potency and pan-genotypic activity. nih.gov While quinolines are structural isomers of isoquinolines, this suggests that the broader class of N-containing heterocyclic compounds could be a fruitful area for the discovery of new NS3 protease inhibitors. Other research has identified that some benzoquinazoline and quinazoline (B50416) derivatives also exhibit inhibitory activity against the NS3/4A enzyme. nih.gov

The development of direct-acting antivirals targeting NS3/4A has significantly improved treatment outcomes for chronic HCV infection. nih.gov The exploration of diverse chemical scaffolds, potentially including isoquinoline derivatives, remains a key strategy in the search for next-generation HCV inhibitors with improved resistance profiles.

Estrogen Receptor Inhibition

There is no specific published research on the estrogen receptor (ER) inhibitory activity of This compound .

However, the isoquinoline framework is a key structural element in a class of compounds known as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). These agents are crucial in the treatment of ER-positive breast cancers. nih.gov

Studies have shown that certain tetrahydroisoquinoline derivatives can act as subtype-selective estrogen receptor antagonists. nih.gov For example, a series of unconventional isoquinoline-based SERMs have been developed that exhibit potent antagonistic effects on ERα genomic activities and are effective anti-proliferative agents in luminal breast cancer cells. nih.gov Interestingly, these compounds can induce transcriptional programs similar to the SERD fulvestrant (B1683766) without causing ERα degradation. nih.gov

Furthermore, 6-alkyl-12-formylindolo[2,1-a]isoquinolines have been synthesized and shown to bind to the calf uterine estrogen receptor with varying affinities. nih.gov Some of these derivatives also exhibit antiestrogenic effects and strongly inhibit the growth of human breast cancer cells in vitro. nih.gov

The table below shows the relative binding affinities (RBA) and cytostatic activity of some indoloisoquinoline derivatives.

| Compound | Relative Binding Affinity (RBA) (Estradiol = 100) | Cytostatic Activity (Cell Line) |

| Ethyl derivative 7d | Not specified | Maximum inhibition of estrone-stimulated uterine growth (80%) |

| Butyl derivative 7g | Not specified | Maximum cytostatic effect |

| (+)-enantiomer of 7g | Not specified | 85% inhibition at 1 x 10⁻⁷ M (MCF-7) |

| (+)-enantiomer of 7g | Not specified | 94% inhibition at 2.5 x 10⁻⁷ M (MDA-MB 231) |

| Data from a study on 6-alkyl-12-formylindolo[2,1-a]isoquinolines. nih.gov |

These findings demonstrate the potential of the isoquinoline scaffold in the design of novel estrogen receptor modulators for cancer therapy.

Anti-inflammatory Effects via Pro-inflammatory Enzyme and Cytokine Inhibition

While there are no specific studies on the anti-inflammatory effects of This compound , the broader class of isoquinoline derivatives has been shown to possess significant anti-inflammatory properties. semanticscholar.orgnih.gov

The anti-inflammatory actions of isoquinoline derivatives are often mediated through the inhibition of key pro-inflammatory enzymes and cytokines. For example, a novel isoquinoline derivative, CYY054c, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduction in the release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Furthermore, CYY054c also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are central to the inflammatory response. nih.gov In animal models of endotoxemia, this compound was shown to alleviate the systemic inflammatory storm and improve cardiac function. nih.gov

The mechanisms of anti-inflammatory action for isoquinoline derivatives often involve the modulation of critical signaling pathways, such as the NF-κB pathway, which controls the transcription of numerous pro-inflammatory genes. nih.gov These findings suggest that the isoquinoline scaffold is a promising template for the development of new anti-inflammatory agents. nih.govnih.gov

Neurochemical and Neurological Effects

Neurotoxic Properties and Mitochondrial Dysfunction Related to Isoquinoline Derivatives

Certain isoquinoline derivatives have been identified as potential endogenous neurotoxins that could play a role in the neurodegeneration observed in Parkinson's disease. researchgate.netnih.gov These compounds, which are structurally similar to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are found in various plants and foodstuffs and can cross the blood-brain barrier. nih.gov Their synthesis can occur within the human brain through non-enzymatic reactions. nih.gov

The neurotoxic activity of isoquinoline derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) and salsolinol (B1200041), is particularly directed towards dopamine (B1211576) neurons. researchgate.net Chronic administration of these compounds in animal studies has been shown to induce symptoms similar to Parkinson's disease. researchgate.net The mechanism of njihovog neurotoxic action involves several key cellular processes.

A significant aspect of their neurotoxicity is the inhibition of mitochondrial respiratory chain complexes. researchgate.netnih.gov Specifically, many tetrahydroisoquinoline derivatives are potent inhibitors of NADH-linked mitochondrial state 3 respiration and complex I. nih.govnih.gov The presence of a phenyl group at the C1 position or the oxidation of N-methylated isoquinolines to N-methylisoquinolinium ions enhances their inhibitory effect on mitochondrial respiration and complex I. nih.gov While some isoquinoline derivatives are more potent inhibitors of complex I and alpha-ketoglutarate (B1197944) dehydrogenase in mitochondrial fragments than the active metabolite of MPTP, MPP+, their ability to inhibit respiration in intact mitochondria is less potent due to their limited ability to cross the mitochondrial membranes. nih.gov

Furthermore, these compounds can lead to increased oxidative stress, which contributes to cellular damage. researchgate.net The accumulation of isoquinoline derivatives within dopaminergic nerve terminals is facilitated by the dopamine re-uptake system. nih.gov Ultimately, the combined effects of mitochondrial dysfunction and oxidative stress can trigger apoptotic pathways, leading to cell death. researchgate.net

| Compound Class | General Effect | Specific Mechanism |

| Tetrahydroisoquinolines (e.g., 1BnTIQ, salsolinol) | Neurotoxic to dopamine neurons | Inhibition of mitochondrial complex I and/or II, increased oxidative stress, induction of apoptosis. researchgate.net |

| N-methylated isoquinoline derivatives | Enhanced cytotoxicity to dopaminergic cells | Uptake by the dopamine transporter (DAT). nih.gov |

| General isoquinoline derivatives | Inhibition of mitochondrial respiration | Potent inhibitors of NADH-linked state 3 respiration and complex I. nih.gov |

Effects on Dopaminergic Neurons and Parkinson's Disease Models

The structural similarity of certain isoquinoline derivatives to the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its active metabolite MPP+ has prompted extensive research into their role in the pathogenesis of Parkinson's disease (PD). nih.govnih.gov These endogenous or environmental compounds are considered candidate neurotoxins that may contribute to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of PD. nih.gov

Studies have shown that specific isoquinoline derivatives exhibit selective toxicity towards dopaminergic cells. nih.gov This selectivity is often mediated by the dopamine transporter (DAT), which facilitates the accumulation of these toxins within dopaminergic neurons. nih.govnih.gov For instance, 2[N]-methylated isoquinoline derivatives, which are structurally related to MPP+, demonstrate enhanced cytotoxicity in cell lines expressing DAT. nih.gov The uptake of these compounds via DAT leads to a significant reduction in their half-maximal toxic concentrations (TC(50) values) compared to cells lacking the transporter. nih.gov

Once inside the dopaminergic neurons, these isoquinoline derivatives can exert their toxic effects through various mechanisms, primarily by impairing mitochondrial function. researchgate.netnih.gov They are known to inhibit complex I of the mitochondrial respiratory chain, leading to a deficit in ATP production and an increase in the generation of reactive oxygen species (ROS). researchgate.netnih.gov This mitochondrial dysfunction, coupled with oxidative stress, is a key factor in the cascade of events that results in neuronal cell death. researchgate.net

Animal models of PD have provided further evidence for the neurotoxic potential of isoquinoline derivatives. Chronic administration of compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) and salsolinol has been shown to induce parkinsonian-like symptoms in animals. researchgate.net These models have been instrumental in demonstrating that these compounds can cause disturbances in dopaminergic neuron function and lead to their degeneration. researchgate.net

| Isoquinoline Derivative | Effect on Dopaminergic Neurons | Relevance to Parkinson's Disease Models |

| 2[N]-methylated isoquinolines | Selective toxicity via uptake by the dopamine transporter (DAT). nih.gov | May play a role in the pathogenesis of PD due to structural similarity to MPTP/MPP+. nih.gov |

| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Neurotoxic to dopamine neurons, inhibits mitochondrial function, and increases oxidative stress. researchgate.net | Chronic administration induces parkinsonian-like symptoms in animals. researchgate.net |

| Salsolinol | Neurotoxic to dopamine neurons, inhibits mitochondrial function, and increases oxidative stress. researchgate.net | Chronic administration induces parkinsonian-like symptoms in animals. researchgate.net |

Potential for Treating Neurological Disorders through Isoquinoline Derivatives

While some isoquinoline derivatives exhibit neurotoxic properties, the isoquinoline scaffold is also a key component of many compounds with significant therapeutic potential for a range of neurological disorders. nih.govnih.gov The diverse biological activities of isoquinoline alkaloids and their synthetic derivatives have made them a focal point in the search for new treatments for neurodegenerative diseases and other central nervous system conditions. nih.govnih.gov

Research has shown that various isoquinoline alkaloids can exert neuroprotective effects through multiple mechanisms. nih.gov These include inhibiting neuroinflammation, combating oxidative damage, regulating autophagy, and improving mitochondrial dysfunction. nih.gov For example, nuciferine, an isoquinoline alkaloid, has demonstrated neuroprotective effects by inhibiting neuroinflammation and reducing oxidative damage. nih.gov Similarly, berberine, another isoquinoline alkaloid, is considered a potential multitarget drug for neurodegenerative diseases due to its anti-inflammatory and other pharmacological activities. nih.gov

Furthermore, synthetic isoquinoline derivatives are being developed as multi-target-directed ligands (MTDLs) to address the complex pathologies of neurodegenerative diseases. nih.gov By combining the pharmacophoric features of isoquinoline with other active fragments, researchers are creating novel compounds with the potential to treat both the neurodegenerative and psychiatric symptoms of these disorders. nih.gov For instance, a series of benzothiazole-isoquinoline derivatives has been synthesized and shown to have potential as a therapy for neurodegenerative diseases with comorbid depression. nih.gov These compounds are designed to have antidepressant effects while also preventing neurodegeneration. nih.gov

The therapeutic potential of isoquinoline derivatives extends beyond neuroprotection. Some have been investigated for their analgesic and anti-inflammatory properties, which are relevant to the management of pain and inflammation associated with various neurological conditions. nih.govresearchgate.net Additionally, certain isoquinoline derivatives act as 5-HT3 receptor antagonists, a class of drugs used to treat nausea and vomiting, particularly in the context of chemotherapy. wikipedia.org Palonosetron, an isoquinoline derivative, is a notable example of a 5-HT3 antagonist effective in preventing delayed chemotherapy-induced nausea and vomiting. wikipedia.org

| Isoquinoline Derivative Class/Example | Therapeutic Potential | Mechanism of Action (where specified) |

| Isoquinoline Alkaloids (e.g., Nuciferine, Berberine) | Neuroprotection against neurodegenerative diseases. nih.gov | Anti-inflammatory, antioxidant, regulation of autophagy, improvement of mitochondrial function. nih.gov |

| Benzothiazole-isoquinoline derivatives | Treatment of neurodegenerative diseases with comorbid depression. nih.gov | Designed as multi-target-directed ligands with antidepressant and neuroprotective activities. nih.gov |

| Palonosetron | Prevention of chemotherapy-induced nausea and vomiting. wikipedia.org | 5-HT3 receptor antagonist. wikipedia.org |

Other Pharmacological Potentials

Anti-inflammatory and Analgesic Activities

The isoquinoline scaffold is a constituent of numerous compounds that have demonstrated significant anti-inflammatory and analgesic properties. nih.govresearchgate.netmdpi.com These activities are attributed to the diverse chemical structures and functional groups that can be incorporated into the isoquinoline framework, leading to a wide range of biological effects.

Several studies have highlighted the potential of isoquinoline derivatives as anti-inflammatory agents. nih.govfrontiersin.org For instance, a novel isoquinoline alkaloid, Litcubanine A, has been shown to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org This compound was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). frontiersin.org Similarly, a series of synthesized isoquinoline-1-carboxamides exhibited potent suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells. nih.gov One of these compounds, HSR1101, was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and to inhibit the nuclear translocation of NF-κB. nih.gov

In addition to their anti-inflammatory effects, many isoquinoline derivatives also possess analgesic activity. nih.govresearchgate.net The analgesic properties of these compounds are often linked to their anti-inflammatory actions, as inflammation is a major contributor to pain. researchgate.net The formalin test, a common model for assessing analgesic and anti-inflammatory effects, has been used to evaluate the activity of various compounds, including those with an isoquinoline core. mdpi.com

The mechanisms underlying the anti-inflammatory and analgesic effects of isoquinoline derivatives are varied. As mentioned, inhibition of the NF-κB signaling pathway is a key mechanism for many of these compounds. nih.govfrontiersin.org This pathway plays a crucial role in regulating the expression of genes involved in the inflammatory response. Other potential mechanisms include the inhibition of enzymes such as COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

| Compound/Class | Anti-inflammatory Activity | Analgesic Activity | Mechanism of Action (where specified) |

| Litcubanine A | Suppresses activation of inflammatory macrophages. frontiersin.org | Not specified | Modulates the NF-κB pathway. frontiersin.org |

| Isoquinoline-1-carboxamides (e.g., HSR1101) | Suppresses pro-inflammatory mediators. nih.gov | Not specified | Inhibits MAPKs/NF-κB pathway. nih.gov |

| General Isoquinoline Derivatives | Yes. nih.govresearchgate.net | Yes. nih.govresearchgate.net | Varied, including inhibition of inflammatory mediators. |

Antioxidant Properties

A significant number of isoquinoline derivatives have been recognized for their antioxidant properties. nih.govmdpi.comnih.gov This activity is crucial as oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

The antioxidant capacity of isoquinoline derivatives stems from their chemical structure, which can be modified to enhance their ability to scavenge free radicals. ui.ac.idui.ac.id The presence of certain functional groups, such as hydroxyl or methoxy (B1213986) groups, on the isoquinoline ring system can significantly contribute to their antioxidant potential. nih.gov These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing them from causing cellular damage. ui.ac.id

Studies have demonstrated the antioxidant effects of various isoquinoline compounds. For example, nuciferine, an isoquinoline alkaloid, has been shown to protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). nih.gov The antioxidant activity of quinoline-4-carboxylic acid derivatives, which share a similar heterocyclic structure with isoquinolines, was demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating free radical scavenging ability. ui.ac.idui.ac.id

The development of synthetic isoquinoline derivatives with tailored antioxidant properties is an active area of research. nih.gov By strategically designing and modifying the isoquinoline scaffold, scientists aim to create potent antioxidants with potential applications in the prevention and treatment of diseases associated with oxidative stress. nih.gov The antioxidant properties of these compounds are often considered in conjunction with their other pharmacological activities, such as neuroprotective and anti-inflammatory effects, to develop multi-functional therapeutic agents. nih.govnih.gov

| Compound/Class | Antioxidant Activity | Method of Evaluation (where specified) | Mechanism of Action (where specified) |

| Nuciferine | Protects nerve cells from oxidative damage. nih.gov | Not specified | Restores activity of antioxidant enzymes (CAT, SOD, GSH-Px). nih.gov |

| Quinoline-4-carboxylic acid derivatives | Free radical scavenging activity. ui.ac.idui.ac.id | DPPH assay. ui.ac.idui.ac.id | Hydrogen or electron donation. ui.ac.id |

| General Isoquinoline Derivatives | Yes. nih.govmdpi.com | Not specified | Free radical scavenging. |

Anti-malarial Activity against Plasmodium falciparum

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. nih.govnih.gov Isoquinoline and its derivatives have been identified as a promising scaffold in the development of novel antimalarial drugs. mdpi.comresearchgate.net

Research has demonstrated that certain isoquinoline derivatives exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.comparahostdis.org For instance, a series of 4-aminoquinoline-pyrimidine hybrids conjugated via a piperazine (B1678402) linker showed significant in vitro antimalarial activity, with many compounds displaying IC50 values below 1 µM for both strains. mdpi.com Notably, reducing the size of the heterocyclic ring from piperidine (B6355638) to pyrrolidine (B122466) resulted in a three to four-fold enhancement in antimalarial potency. mdpi.com

One of the primary mechanisms of action for many quinoline-based antimalarials is the inhibition of hemozoin formation, a crucial detoxification process for the parasite. nih.gov Studies on novel monoquinoline (MAQ) and bisquinoline (BAQ) analogues of chloroquine (B1663885) revealed that both compounds effectively inhibited hemozoin formation in a dose-dependent manner and were active in the nanomolar range against P. falciparum. nih.gov

Furthermore, in silico studies have explored the potential of isoquinoline derivatives to target other essential parasitic enzymes. For example, a derivative identified from Streptomyces hygroscopicus, 6,7-Dinitro-2- nih.govnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, was predicted to have antimalarial activity by potentially binding to various protein targets within the parasite. nih.govnih.gov

The "Malaria Box" initiative by Medicines for Malaria Venture (MMV) has also contributed to identifying potent antimalarial compounds, including those with isoquinoline-related structures. Screening of these compounds against clinical isolates of P. falciparum has revealed variations in potency, underscoring the importance of testing against diverse parasite populations. nih.gov

| Compound/Derivative Class | Strain(s) | Key Findings | Reference |

| 4-Aminoquinoline-pyrimidine hybrids | Chloroquine-sensitive & resistant | IC50 values below 1 µM for both strains. | mdpi.com |

| Monoquinoline (MAQ) & Bisquinoline (BAQ) analogues | P. falciparum (in vitro) | Active in the nanomolar range; inhibited hemozoin formation. | nih.gov |

| 6,7-Dinitro-2- nih.govnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione | P. falciparum (in silico) | Predicted to bind to multiple parasitic protein targets. | nih.govnih.gov |

| SAM13-2HCl | 3D7 (CQ-sensitive) & K1 (CQ-resistant) | IC50 values of 44.9 nM and 282.1 nM, respectively. | parahostdis.org |

This table is for illustrative purposes and not exhaustive.

Cardiovascular Disease Treatment Applications

Cardiovascular diseases (CVDs) remain a leading cause of global mortality and morbidity, encompassing a range of conditions such as hypertension, atherosclerosis, and heart failure. nih.gov Isoquinoline alkaloids and their derivatives have shown potential in the management of various cardiovascular ailments. biomedpharmajournal.org

Certain isoquinoline derivatives exhibit cardiotropic and antiarrhythmic effects. biomedpharmajournal.org For example, papaverine, a well-known isoquinoline alkaloid, and its analogs like salsolin and salsolidin, possess strong hypotensive effects. biomedpharmajournal.org Berberine, another isoquinoline alkaloid, has demonstrated activities against ischemia and thrombus formation. biomedpharmajournal.org

The vasorelaxant properties of some isoquinoline derivatives contribute to their potential cardiovascular benefits. A study on a novel isoquinolinone derivative, 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (B599025) (BDPBI), demonstrated its ability to elicit relaxation effects on pre-contracted aortic rings. nih.gov This effect was found to be partly dependent on the activation of histaminergic receptors in the vascular endothelium. nih.gov

Furthermore, some N-substituted tetrahydroisoquinoline derivatives have been observed to improve hemodynamic parameters in critically ill patients. nih.gov These compounds can produce both alpha and beta-adrenergic actions, leading to an increase in cardiac index, mean arterial pressure, and oxygen availability, while decreasing pulmonary vascular resistance. nih.gov The pronounced inotropic effect with minimal chronotropic effects at certain doses makes them potentially valuable in therapeutic settings. nih.gov

Phytochemicals, including those with isoquinoline structures, are increasingly being investigated for their role in preventing and treating CVDs. nih.gov Natural compounds like berberine have been shown to regulate blood pressure and prevent myocardial injury by inhibiting cholinesterase activity and through antioxidant and anti-inflammatory mechanisms. nih.gov

| Compound/Derivative | Primary Cardiovascular Effect | Mechanism of Action (where known) | Reference |

| Papaverine, Salsolin, Salsolidin | Hypotensive | Not specified in provided context | biomedpharmajournal.org |

| Berberine | Anti-ischemic, Anti-thrombotic, Hypotensive | Inhibition of cholinesterase, antioxidant, anti-inflammatory | biomedpharmajournal.orgnih.gov |

| 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (BDPBI) | Vasorelaxant | Partial activation of histaminergic receptors in vascular endothelium | nih.gov |

| N-substituted tetrahydroisoquinoline derivative (NC 7197) | Improved hemodynamic parameters (inotropic effect) | Alpha and beta-adrenergic actions | nih.gov |

This table is for illustrative purposes and not exhaustive.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For isoquinoline derivatives, these studies provide valuable insights for the design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Activity Profiles

The type and position of substituents on the isoquinoline ring system have a profound impact on the biological properties of the resulting compounds. researchgate.net

In the context of antimalarial activity, the presence of a 7-chloroquinoline (B30040) moiety is a key pharmacophoric group in drugs like chloroquine. mdpi.com SAR studies on 4-aminoquinoline (B48711) derivatives have shown that modifications to the side chain can significantly alter potency. For example, in a series of 4-aminoquinoline-pyrimidine hybrids, the nature of the linker and the heterocyclic ring size were critical determinants of antimalarial activity. mdpi.com Specifically, a decrease in the size of the heterocyclic ring from piperidine to pyrrolidine led to a notable improvement in potency. mdpi.com

For antibacterial isoquinoline derivatives, the presence of certain substituents is essential for activity. For instance, in a series of tricyclic isoquinoline compounds, those with specific substitutions at the C-6 and C-7 positions, such as aryl ethers, were successfully synthesized, while those with amine, amide, or nitro moieties at the C-7 position were not. mdpi.com

In the development of isoquinolone derivatives as LPA5 receptor antagonists for pain treatment, SAR studies revealed that methoxy groups at the 6- and 7-positions were essential for activity. nih.gov Furthermore, substituted phenyl groups or bicyclic aromatic rings at the 2-position and 4-substituted piperidines at the 4-position were found to be favorable for potency. nih.gov

Correlation of Lipophilicity with Enzyme Inhibition Potency

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets like enzymes. nih.govnih.govmdpi.com

While a direct correlation between lipophilicity and enzyme inhibition potency for this compound is not explicitly detailed in the provided search results, general principles of drug design suggest its importance. Increased lipophilicity can enhance the ability of a compound to cross cell membranes and access intracellular targets. mdpi.com However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific binding. nih.govmdpi.com

In the context of isoquinoline derivatives, the introduction of different substituents can significantly alter their lipophilicity. For example, in a study of quinoline-1,4-quinone hybrids, the type of 1,4-quinone moiety and the position of nitrogen atom introduction influenced the experimental lipophilicity values. nih.gov

The relationship between lipophilicity and biological activity is often complex and not always linear. While some studies have found correlations between lipophilicity and certain biological activities, others have not. For instance, for a series of 5-HT3 receptor antagonists, no correlation was found between the lipophilicity of the compounds and their receptor affinities. wikipedia.org Therefore, optimizing lipophilicity is a key aspect of drug discovery, aiming for a balance that favors target engagement while maintaining favorable pharmacokinetic properties. nih.gov

Role of Steric and Electronic Properties in Biological Efficacy

The steric (size and shape) and electronic (distribution of charge) properties of substituents on the isoquinoline scaffold play a vital role in determining the biological efficacy of the compounds. researchgate.net

Steric Properties: The size and spatial arrangement of substituents can influence how a molecule fits into the binding site of a target protein. For example, in a study of PPARγ agonists, the sulfonamide linker was found to be critical for activity, as it placed the A ring in an ideal position for favorable π–π stacking interactions. nih.gov Substituting the sulfonamide with an amide linker altered the geometry and resulted in a loss of activity. nih.gov Similarly, for 5-HT3 receptor antagonists, small lipophilic substituents at the C5 position were found to afford potent antagonism, suggesting they fit into a narrow, hydrophobic groove of the receptor's binding region. wikipedia.org

SAR studies on 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have highlighted that electron-donating, electron-withdrawing, and various heterocyclic functional groups on the THIQ backbone are crucial for modulating their biological potential. researchgate.net These findings underscore the importance of carefully considering both steric and electronic factors in the design of new isoquinoline-based therapeutic agents to achieve desired biological effects.

Principles of Fragment-Based Drug Design Applied to Isoquinolines

Fragment-based drug design (FBDD) has emerged as a powerful strategy in the discovery of novel therapeutic agents. This approach utilizes small, low-molecular-weight chemical fragments that bind weakly to a biological target. These initial "hits" are then optimized and linked together to generate a lead compound with high affinity and specificity. The isoquinoline scaffold has proven to be a valuable template in FBDD due to its structural rigidity and the presence of multiple sites for chemical modification.

A key principle in the application of FBDD to isoquinolines is the initial screening of a fragment library to identify binders to the target protein. These fragments are often simple isoquinoline cores or derivatives with single substitutions at various positions on the ring system. Once fragments that bind to different sub-pockets of the target are identified, they can be merged or linked to create a more potent molecule. This "fragment-merging" strategy can significantly accelerate the drug discovery process.

One notable application of this principle is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The isoquinoline core can be effectively utilized to target the ATP-binding site of kinases. By screening a library of isoquinoline fragments, researchers can identify key interactions and then elaborate on these fragments to enhance potency and selectivity. For instance, fragment-based NMR screening led to the identification of an isoquinolin-1-amine derivative as a ROCK-I inhibitor. Subsequent optimization of this fragment hit resulted in compounds with improved affinity and cellular efficacy.

Molecular Target Identification and Validation

The identification and validation of molecular targets are critical steps in understanding the therapeutic potential of a compound. For this compound and its derivatives, several protein and nucleic acid targets have been identified.

Binding Studies with Specific Protein Targets

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein targets.

Hepatitis C Virus (HCV) NS3/4A Protease: A significant finding is the role of This compound as a key intermediate in the synthesis of asunaprevir , a potent inhibitor of the HCV NS3/4A protease. nih.gov The NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapy. acs.org Structural analysis of asunaprevir bound to the HCV NS3/4A protease reveals that the isoquinoline moiety occupies the S2 pocket of the enzyme's active site. acs.orgnih.gov The interaction of the isoquinoline ring with residues in this pocket is crucial for the high affinity of asunaprevir. acs.org Specifically, the isoquinoline group makes extensive contact with Arg155 of the protease. acs.org Mutations in this residue can lead to drug resistance by disrupting these favorable interactions. acs.org

| Compound | Target Protein | Binding Site/Mechanism |

| Asunaprevir (derived from this compound) | HCV NS3/4A Protease | The isoquinoline moiety binds to the S2 pocket of the active site, with key interactions with Arg155. acs.orgnih.gov |

Inhibitors of Apoptosis Proteins (IAPs): Certain isoquinoline derivatives have been identified as antagonists of Inhibitors of Apoptosis Proteins (IAPs). nih.gov IAPs are a family of proteins that regulate programmed cell death (apoptosis), and their overexpression is a hallmark of many cancers. nih.govwikipedia.org These isoquinoline-based IAP inhibitors function by binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, such as XIAP and cIAP1. nih.govnih.gov This binding prevents the IAPs from inhibiting caspases, which are the key executioner enzymes of apoptosis, thereby promoting cancer cell death. nih.govnih.gov For example, some isoquinoline derivatives have shown high binding affinity for the BIR2 domain of XIAP. nih.gov

| Compound Class | Target Protein | Binding Site/Mechanism |

| Isoquinoline Derivatives | Inhibitors of Apoptosis Proteins (IAPs) (e.g., XIAP, cIAP1) | Bind to the Baculoviral IAP Repeat (BIR) domains, preventing the inhibition of caspases. nih.govnih.gov |

Rho-associated coiled-coil containing protein kinase (ROCK): Fragment-based screening has led to the discovery of 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I, a serine/threonine kinase involved in various cellular processes, including cell motility and contraction. nih.gov These inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the enzyme from carrying out its function. nih.govnih.gov Optimization of these initial fragment hits has led to the development of potent and selective ROCK inhibitors. nih.gov

| Compound Class | Target Protein | Binding Site/Mechanism |

| 6-substituted isoquinolin-1-amine derivatives | ROCK-I | ATP-competitive inhibitors that bind to the ATP-binding site. nih.govnih.gov |

Nucleic Acid-Binding Aspects (DNA, RNA)

In addition to protein targets, isoquinoline alkaloids have been shown to interact with nucleic acids, suggesting another avenue for their biological activity. nih.govmedicinacomplementar.com.br

DNA Intercalation: Several isoquinoline alkaloids, such as berberine and sanguinarine , are known DNA intercalators. nih.govmdpi.comresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov This interaction can stabilize the DNA duplex and interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. mdpi.comresearchgate.net The planar aromatic ring system of the isoquinoline core is well-suited for this mode of binding. nih.gov For instance, berberine is proposed to bind to DNA through a partial intercalation mechanism, where the isoquinoline moiety inserts itself between the base pairs. nih.gov

RNA Binding: The interaction of isoquinoline alkaloids with RNA has also been reported. nih.gov The poly(A) tail of messenger RNA (mRNA) has been identified as a potential target. nih.gov Some isoquinoline alkaloids, like berberine, can bind to single-stranded poly(A) with high affinity, inducing a self-structure in the RNA. nih.gov This interaction is primarily driven by electrostatic forces and can involve partial intercalation. nih.gov By altering the structure and function of mRNA, these compounds can affect protein translation and other aspects of gene expression. nih.gov

While direct studies on the nucleic acid binding of this compound are not extensively documented, the known interactions of other isoquinoline derivatives suggest that it and its derivatives could potentially exhibit similar activities. The presence of the planar isoquinoline scaffold provides a structural basis for potential intercalation into DNA or RNA.

| Compound Class | Nucleic Acid Target | Binding Mechanism |

| Isoquinoline Alkaloids (e.g., Berberine, Sanguinarine) | DNA | Intercalation between base pairs. nih.govmdpi.com |

| Isoquinoline Alkaloids (e.g., Berberine) | RNA (poly(A) tail) | Electrostatic interaction and partial intercalation. nih.gov |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

No published data is available for the following DFT calculations on 1,7-Dichloro-4-methoxyisoquinoline:

Geometry Optimization and Electronic Distribution (HOMO-LUMO Analysis)

Specific bond lengths, bond angles, and dihedral angles resulting from geometry optimization are undetermined.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, have not been reported.

Chemical Reactivity Descriptors

Values for the electrophilicity index, electronegativity, chemical potential, hardness, and softness have not been calculated and published.

Molecular Electrostatic Potential (ESP) Analysis

Maps identifying the electrophilic and nucleophilic sites on the molecule are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Prediction

Predicted absorption wavelengths (λmax) and oscillator strengths for electronic transitions have not been reported.

Vibrational Spectra Analysis (FT-IR, FT-Raman)

Calculated vibrational frequencies and their corresponding assignments for FT-IR and FT-Raman spectra are not available.

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

An NBO analysis detailing donor-acceptor interactions, stabilization energies, and intramolecular charge transfer pathways has not been performed or published.

Quantum Theory of Atoms in Molecules (QTAIM)

No specific Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has been documented in surveyed research.

QTAIM is a model that uses the topology of the electron density to define chemical concepts such as atoms and bonds. wikipedia.orgcambridge.org Developed by Richard Bader and his research group, this theory posits that atoms can be defined as proper open systems localized in 3D space. wikipedia.orgresearchgate.net The core assumption is that since concepts like atoms and bonds are fundamental to chemistry, they should have a clear physical basis. wikipedia.org QTAIM analyzes the gradient of the electron density to partition a molecule into atomic basins, each containing a single nucleus which acts as an attractor for the electron density. wikipedia.orgebsco.com This partitioning allows for the calculation of various atomic properties and provides insights into the nature of chemical bonds and interactions within a molecule. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Specific Quantitative Structure-Activity Relationship (QSAR) studies centered on this compound are not found in the reviewed literature. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. frontiersin.org These models are instrumental in drug discovery for prioritizing promising compounds, predicting properties, and guiding chemical modifications to enhance efficacy or reduce toxicity. neovarsity.orgpatsnap.comnumberanalytics.com

2D and 3D QSAR Models (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA))

There are no published 2D or 3D-QSAR models, including CoMFA or CoMSIA, specifically for this compound.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices and molecular fingerprints. neovarsity.org In contrast, 3D-QSAR methods require the three-dimensional alignment of molecules to calculate spatial properties. basicmedicalkey.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that calculates steric and electrostatic interaction energies between a probe atom and a set of aligned molecules on a grid. unicamp.brslideshare.net The resulting fields are used to build a statistical model that relates these 3D properties to biological activity. unicamp.br

Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, considers hydrophobic, and hydrogen bond donor/acceptor fields, often providing a more comprehensive analysis of structure-activity relationships. neovarsity.orgunicamp.brfrontiersin.org

Molecular Descriptors (e.g., MoRSE, Physicochemical, Constitutional, Topological, Thermodynamic Descriptors)

While specific descriptor values for this compound are not detailed in dedicated studies, the types of descriptors used in QSAR are well-established.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. frontiersin.orghufocw.org They are broadly classified as:

Constitutional Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight and atom counts. nih.gov

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, encoding information about size, shape, branching, and connectivity. hufocw.orgresearchgate.net Examples include the Wiener index and connectivity indices. researchgate.netfrontiersin.org

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility (logS), and electronic properties such as HOMO and LUMO energies. frontiersin.orgfrontiersin.org

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of a molecule and describe its shape and size. hufocw.org

Predictive Modeling and Lead Optimization Strategies

No specific predictive models or lead optimization strategies involving this compound have been published.